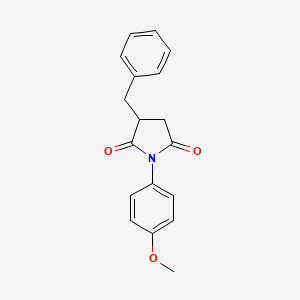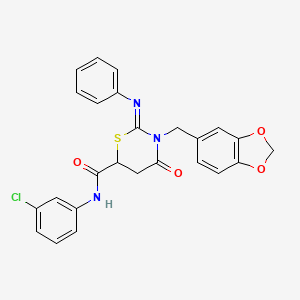![molecular formula C25H22N2O5S B11679028 methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11679028.png)
methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-carboxilato de metilo de 7-metil-2-(4-metilbencilideno)-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-5-[4-(acetiloxi)fenil]-(2Z) es un compuesto orgánico complejo que pertenece a la clase de las tiazolopirimidinas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazol fusionado a un anillo de pirimidina, y varios grupos funcionales como acetiloxi, metil y bencilideno. Es de interés en varios campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
La síntesis de 6-carboxilato de metilo de 7-metil-2-(4-metilbencilideno)-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-5-[4-(acetiloxi)fenil]-(2Z) típicamente involucra reacciones orgánicas de varios pasos. La ruta sintética a menudo comienza con la preparación de los precursores de tiazol y pirimidina, seguidos de su fusión para formar el núcleo de tiazolopirimidina. La introducción de los grupos acetiloxi, metil y bencilideno se logra a través de varias reacciones orgánicas como esterificación, alquilación y reacciones de condensación. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción, como la temperatura, la presión y los catalizadores, para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
6-carboxilato de metilo de 7-metil-2-(4-metilbencilideno)-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-5-[4-(acetiloxi)fenil]-(2Z) experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en grupos hidroxilo.
Sustitución: El grupo acetiloxi puede sustituirse por otros grupos funcionales a través de reacciones de sustitución nucleofílica. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o alcoholes. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
6-carboxilato de metilo de 7-metil-2-(4-metilbencilideno)-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-5-[4-(acetiloxi)fenil]-(2Z) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Este compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 6-carboxilato de metilo de 7-metil-2-(4-metilbencilideno)-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-5-[4-(acetiloxi)fenil]-(2Z) implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en la proliferación celular, lo que lleva a efectos anticancerígenos. Las dianas moleculares y las vías exactas involucradas todavía están bajo investigación.
Comparación Con Compuestos Similares
6-carboxilato de metilo de 7-metil-2-(4-metilbencilideno)-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-5-[4-(acetiloxi)fenil]-(2Z) se puede comparar con otros compuestos de tiazolopirimidina, como:
- (2Z)-6-fenil-2-(2-propoxi-bencilideno)-7H-[1,3]tiazolo[3,2-b][1,2,4]triazina-3,7(2H)-diona
- (2Z)-2-({3-[4-(benciloxi)fenil]-1-fenil-1H-pirazol-4-il}metilideno)[1,3]tiazolo[3,2-a]bencimidazol-3(2H)-ona acetato Estos compuestos comparten una estructura central similar pero difieren en sus grupos funcionales y sustituyentes, lo que puede generar diferencias en sus propiedades químicas y biológicas. La singularidad de 6-carboxilato de metilo de 7-metil-2-(4-metilbencilideno)-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-5-[4-(acetiloxi)fenil]-(2Z) radica en su combinación específica de grupos funcionales, que puede conferir propiedades y aplicaciones únicas.
Propiedades
Fórmula molecular |
C25H22N2O5S |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
methyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H22N2O5S/c1-14-5-7-17(8-6-14)13-20-23(29)27-22(18-9-11-19(12-10-18)32-16(3)28)21(24(30)31-4)15(2)26-25(27)33-20/h5-13,22H,1-4H3/b20-13- |
Clave InChI |
LQDWXESPUJQEIJ-MOSHPQCFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)OC(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678953.png)
![[2-methoxy-4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenyl] acetate](/img/structure/B11678958.png)
![N-{2-[(4-bromophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11678974.png)
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzamide](/img/structure/B11678982.png)
![3-Chloro-4-methoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide](/img/structure/B11678988.png)
![5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678992.png)
![(5Z)-3-benzyl-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678994.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11679000.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11679003.png)
![1'-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11679011.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11679015.png)

![ethyl 2-({(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11679027.png)

